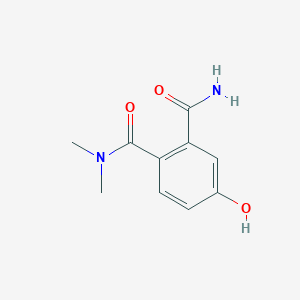
1-(3-(Chloromethyl)-5-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Chloromethyl)-5-fluorophenyl)ethanone is an organic compound with a molecular formula of C9H8ClFO It is a derivative of phenyl ethanone, where the phenyl ring is substituted with a chloromethyl group at the 3-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-fluorophenyl)ethanone typically involves the chloromethylation of 5-fluoroacetophenone. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Chloromethyl)-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom on the aromatic ring can direct electrophilic substitution reactions to the ortho and para positions relative to itself.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 1-(3-(azidomethyl)-5-fluorophenyl)ethanone.
Electrophilic Aromatic Substitution: Brominated or nitrated derivatives.
Reduction: 1-(3-(Chloromethyl)-5-fluorophenyl)ethanol.
Scientific Research Applications
1-(3-(Chloromethyl)-5-fluorophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-5-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Chloromethyl)-4-fluorophenyl)ethanone
- 1-(3-(Chloromethyl)-2-fluorophenyl)ethanone
- 1-(3-(Bromomethyl)-5-fluorophenyl)ethanone
Uniqueness
1-(3-(Chloromethyl)-5-fluorophenyl)ethanone is unique due to the specific positioning of the chloromethyl and fluorine substituents on the aromatic ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)8-2-7(5-10)3-9(11)4-8/h2-4H,5H2,1H3 |
InChI Key |
JAGIOGGGFKWRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Tert-butyl 2-[6-formyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14849095.png)

